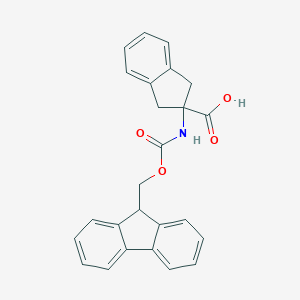

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorenyl-methoxycarbonyl amino acids involves intricate chemical processes, aiming to create compounds with specific properties, such as anti-inflammatory activities (Weitzberg et al., 1991). Additionally, the synthesis of oligomers derived from amide-linked neuraminic acid analogs demonstrates the versatility and potential for creating complex molecules from simpler units (Gregar & Gervay-Hague, 2004).

Molecular Structure Analysis

The molecular structure of fluorenyl-methoxycarbonyl amino acids and related compounds showcases complex arrangements that can significantly impact their chemical and physical properties. For example, studies on the structure and properties of 9-hydroxy-fluorene-9-carboxylic acid provide insights into the geometry and structural parameters of similar compounds (Yu & Yan, 1992).

Chemical Reactions and Properties

Chemical reactions involving fluorenyl-methoxycarbonyl amino acids are diverse and can lead to a wide range of products with different properties. For instance, the synthesis and properties of Schiff bases using related compounds highlight the potential for creating novel molecules with antimicrobial activity (Puthran et al., 2019).

Physical Properties Analysis

The physical properties of fluorenyl-methoxycarbonyl amino acids and similar molecules can vary widely depending on their specific structures and substitutions. Studies focusing on the synthesis and properties of fluorinated polyamides and poly(amide imide)s based on related structures reveal insights into solubility, thermal stability, and film-forming capabilities (Yang et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity, stability, and interaction with other molecules, are essential for understanding their potential applications. For example, the reaction of acylaminocyanoesters with specific reagents leading to substituted aminothiazoles demonstrates the chemical versatility and potential for creating bioactive molecules (Golankiewicz et al., 1985).

Wissenschaftliche Forschungsanwendungen

Herstellung von Funktionsmaterialien

Fmoc-modifizierte Aminosäuren und kurze Peptide sind einfache, bio-inspirierte Bausteine für die Herstellung von Funktionsmaterialien . Die inhärente Hydrophobie und Aromatizität des Fmoc-Restes fördern die Assoziation von Bausteinen, was sie für verschiedene Anwendungen geeignet macht .

Selbstassemblierungseigenschaften

Fmoc-modifizierte Aminosäuren besitzen hervorragende Selbstassemblierungseigenschaften . Diese Eigenschaften sind auf die inhärente Hydrophobie und Aromatizität des Fmoc-Restes zurückzuführen . Diese Selbstassemblierung kann verwendet werden, um einzigartige Strukturen und Morphologien zu erzeugen .

Zellkultur

Die Eigenschaften von Fmoc-modifizierten Aminosäuren machen sie für die Zellkultur geeignet . Sie können verwendet werden, um Umgebungen zu schaffen, die Zellwachstum und -proliferation fördern .

Biotemplating

Fmoc-modifizierte Aminosäuren können im Biotemplating verwendet werden . Dies beinhaltet die Verwendung biologischer Strukturen als Vorlagen, um Funktionsmaterialien zu erzeugen .

Arzneimittelfreisetzung

Die Selbstassemblierungseigenschaften von Fmoc-modifizierten Aminosäuren können in der Arzneimittelabgabe genutzt werden

Wirkmechanismus

Target of Action

The primary target of Fmoc-2-amino-2-indancarboxylic acid is the amine group of amino acids . The compound acts as a protecting group for amines during organic synthesis . This protection is crucial in solid-phase peptide synthesis (SPPS), where the Fmoc group is widely used as a temporary protecting group for the amine at the N-terminus .

Mode of Action

Fmoc-2-amino-2-indancarboxylic acid interacts with its targets by forming a carbamate with the amine group of amino acids . This interaction is facilitated by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be introduced through several methods, including the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyloxycarbonyl azide .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It enables the self-assembly of amino acids and short peptides, which is crucial for various applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Result of Action

The primary result of Fmoc-2-amino-2-indancarboxylic acid’s action is the protection of the amine group during peptide synthesis . This protection allows for the selective synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin . The Fmoc group is rapidly removed by base, typically piperidine .

Action Environment

The action of Fmoc-2-amino-2-indancarboxylic acid is influenced by environmental factors such as pH and temperature. The compound is base-labile, meaning it is sensitive to basic conditions . Therefore, the efficacy and stability of the compound can be affected by changes in these environmental factors.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-23(28)25(13-16-7-1-2-8-17(16)14-25)26-24(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDKTZLMNAVTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361459 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135944-07-9 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135944-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

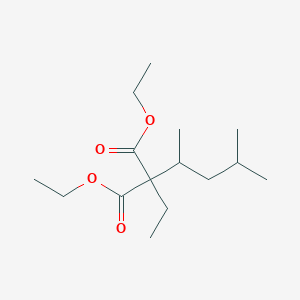

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)